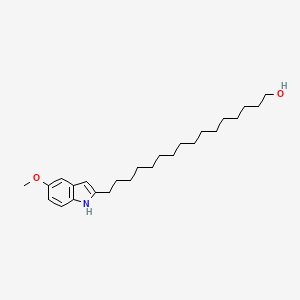
1H-Indole-2-hexadecanol, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-hexadecanol, 5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their significant impact on physiological, biochemical, and metabolic processes in various organisms
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-2-hexadecanol, 5-methoxy-, involves several methods. One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1H-Indole-2-hexadecanol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1H-Indole-2-hexadecanol, 5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-2-hexadecanol, 5-methoxy- can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-2-carboxylic acid: Known for its neuroprotective properties.
5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.
The uniqueness of 1H-Indole-2-hexadecanol, 5-methoxy- lies in its specific structure and the resulting biological activities and applications.
Properties
CAS No. |
651331-42-9 |
|---|---|
Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(5-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-17-18-25-22(21-24)20-23(26-25)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3 |
InChI Key |
YQUWCHKSKHWHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















